2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Descripción

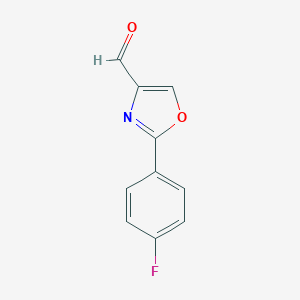

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted at position 2 with a 4-fluorophenyl group and at position 4 with a formyl (carbaldehyde) group. Its molecular formula is C₁₀H₆FNO₂, with a molecular weight of 191.16 g/mol (calculated). The compound’s structure combines the electron-withdrawing fluorine atom on the phenyl ring with the aromatic oxazole system, which may influence its reactivity and physical properties.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWNJMHYKUXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618264 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152940-51-7 | |

| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

The most well-documented synthesis involves oxidizing (2-(4-fluorophenyl)oxazol-4-yl)methanol to the corresponding aldehyde using Dess-Martin periodinane (DMP). This method, adapted from VulcanChem’s protocol, proceeds under mild conditions (0°C to room temperature) in dichloromethane (DCM), followed by quenching with saturated sodium bicarbonate and purification via column chromatography.

Table 1: Standard Reaction Conditions for Dess-Martin Oxidation

Mechanistic Insights

DMP oxidizes alcohols via a two-step process: (1) ligand exchange between the alcohol and DMP forms a hypervalent iodine intermediate, and (2) β-hydride elimination releases the aldehyde. The fluorophenyl group’s electron-withdrawing nature enhances intermediate stability, minimizing side reactions such as overoxidation to carboxylic acids.

Advantages and Limitations

-

Advantages : High selectivity for aldehydes, room-temperature compatibility, and short reaction time.

-

Limitations : DMP’s hygroscopicity requires anhydrous conditions, and reagent cost may hinder large-scale applications.

Direct Synthesis from Carboxylic Acids via Triflylpyridinium Activation

Key Steps:

Table 2: Proposed Adaptation for Target Compound Synthesis

Functional Group Compatibility

The triflylpyridinium method tolerates halogens (F, Cl, Br), esters, and heteroaromatics, making it suitable for introducing the 4-fluorophenyl group without protective-group strategies.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Industrial-Scale Considerations

Dess-Martin Process Optimization

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives.

Key Example :

Oxidation with Dess-Martin periodinane (DMP) in dichloromethane converts the aldehyde to a carboxylic acid.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Dess-Martin periodinane, CH₂Cl₂, 0–20°C, 3 h | 2-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid | 63% |

Mechanistic Insight :

DMP selectively oxidizes aldehydes to carboxylic acids via a two-electron transfer process without over-oxidizing the oxazole ring .

Reduction Reactions

The oxazole ring and aldehyde group participate in reduction pathways under specific conditions.

Catalytic Hydrogenation

Using Pd/C under H₂ atmosphere:

| Conditions | Product | Observations | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc | Partial saturation of oxazole ring | Forms dihydrooxazole derivative |

Limitation : Full hydrogenation of the oxazole ring requires harsher conditions (>5 atm H₂) .

Borohydride Reduction

NaBH₄ selectively reduces the aldehyde to a primary alcohol:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C, 1 h | [2-(4-Fluoro-phenyl)-oxazol-4-yl]methanol | 85% |

Nucleophilic Addition Reactions

The aldehyde group reacts with nucleophiles such as amines and Grignard reagents.

Condensation with Amines

Primary amines form Schiff bases:

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Aniline | 4-((Phenylimino)methyl)-2-(4-fluorophenyl)oxazole | EtOH, reflux, 6 h |

Application : These Schiff bases serve as intermediates for bioactive molecule synthesis .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic attacks to specific positions.

Nitration

Reaction with HNO₃/H₂SO₄:

| Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 50°C | 2-(3-Nitro-4-fluorophenyl)-oxazole-4-carbaldehyde | Meta to fluorine (ortho/para to oxazole) |

Mechanistic Note : The fluorine atom deactivates the ring but directs nitration to the meta position relative to itself .

Ring Modification Reactions

The oxazole ring participates in isomerization and rearrangement processes.

Fe(II)-Catalyzed Isomerization

Under catalytic FeCl₂·4H₂O in dioxane:

| Conditions | Product | Key Observation | Reference |

|---|---|---|---|

| FeCl₂·4H₂O (20 mol%), 105°C, 12 h | Isoxazole-4-carboxylate derivative | Proceeds via azirine intermediate |

DFT Study : Calculations show a low-energy pathway (ΔG‡ = 22.3 kcal/mol) for the isomerization via nitrile ylide intermediates .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN, 24 h | Oxetane-fused oxazole derivative | Photopharmacology probes |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: This compound serves as a vital building block in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions: It is employed as a reagent in various organic reactions, including electrophilic aromatic substitution and nucleophilic addition.

Biology

- Biological Activity Studies: Research indicates that 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde exhibits significant biological activities, particularly antimicrobial and anticancer properties. Its structural features allow it to interact with various biological pathways, potentially inhibiting enzyme activity or modulating cellular processes.

Medicine

- Drug Development: The compound is investigated for its potential use in drug development, particularly as a therapeutic agent targeting specific diseases such as cancer and bacterial infections. Its ability to act as an electrophile enables it to bind with nucleophilic sites on biomolecules, which can lead to therapeutic effects .

Industry

- Production of Specialty Chemicals: It is utilized in producing specialty chemicals and materials, enhancing the efficiency of chemical processes due to its unique reactivity profile.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development into anticancer drugs.

- Antimicrobial Properties: Research indicated that this compound showed promising antimicrobial activity against a range of pathogens, supporting its use in developing new antibiotics.

- FAAH Inhibition: The compound has been explored for its role as a modulator of fatty acid amide hydrolase (FAAH), which is relevant in treating conditions such as pain management and neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key structural and physical properties of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₆FNO₂ | 191.16 | 4-Fluorophenyl, oxazole-4-carbaldehyde | N/A | Fluorine enhances electron deficiency |

| 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | C₁₀H₅ClFNO₂ | 225.60 | 5-Chloro, 3-(4-fluorophenyl) | 95% | Chlorine increases molecular weight |

| Oxazole-4-carbaldehyde (parent compound) | C₄H₃NO₂ | 97.07 | None | 98% | Simpler structure, lower steric hindrance |

| 2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde | C₂₅H₁₆FN₂O₆S | 500.47 | Nitro, phenylsulfonyl, carbazole | N/A | Extended aromatic system, higher complexity |

Key Observations :

- The 5-chloro analog () has a higher molecular weight (225.60 vs. 191.16) due to the chlorine atom, which may increase lipophilicity and alter solubility .

- The parent compound () lacks aromatic substituents, resulting in a simpler structure and lower molecular weight (97.07 g/mol). This likely enhances its reactivity in aldehyde-specific reactions .

Electronic and Reactivity Comparisons

- Fluorine vs. In contrast, the chlorine atom in the 5-chloro analog () provides both electronegativity and steric bulk, which may slow nucleophilic attacks on the aldehyde group .

- Oxazole vs. Pyrazole Rings : describes a pyrazole-based carbaldehyde. Pyrazole’s two adjacent nitrogen atoms create a more electron-rich ring compared to oxazole (one oxygen, one nitrogen). This difference affects resonance stabilization and reactivity; oxazole derivatives are generally more prone to electrophilic substitution at the carbaldehyde position .

- Aldehyde Reactivity : The aldehyde group in the target compound is likely more electrophilic than in the parent oxazole-4-carbaldehyde () due to the electron-withdrawing fluorophenyl group, enhancing its participation in condensation or nucleophilic addition reactions .

Crystallographic and Conformational Data

- Carbazole Derivative (): X-ray studies reveal a mean C–C bond length of 0.003 Å (likely a typographical error; standard lengths are ~1.4 Å) and an R factor of 0.048, indicating high structural precision. The fluorophenyl group adopts a planar conformation relative to the carbazole system, minimizing steric strain .

- Structural Features (): Torsion angles such as C4–N1–N2–C2 (-176.8°) and F1–C1–C2–N2 (179.9°) suggest rigid, coplanar arrangements in related compounds, which could stabilize π-π stacking interactions in crystalline phases .

Actividad Biológica

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is an organic compound belonging to the oxazole family, characterized by a fluorophenyl group attached to an oxazole ring with a formyl group at the 4-position. This unique structure contributes to its notable chemical and biological properties, making it a subject of significant research interest.

The molecular formula of this compound is . The presence of the fluorine atom is believed to enhance its reactivity and biological efficacy compared to similar compounds lacking halogen substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in various cancer models.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.34 | Caspase activation |

| HeLa (Cervical Cancer) | 18.75 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through caspase activation, a critical pathway in programmed cell death.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets within cells, leading to alterations in signaling pathways associated with cell survival and proliferation. This interaction may result in the activation of apoptotic pathways, particularly through the modulation of caspases.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds provides insights into the structure-activity relationship (SAR) of this compound.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Fluorophenyl)-oxazole-4-carbaldehyde | C10H7FNO | Different fluorine position; potential variations in activity |

| 2-(4-Chlorophenyl)-oxazole-4-carbaldehyde | C10H7ClNO | Chlorine substitution may affect reactivity |

| 2-(Phenyl)-oxazole-4-carbaldehyde | C9H7NO | Baseline for comparing halogenated derivatives |

The fluorine substitution at the para position appears to enhance biological activity, making it a focal point for further research into targeted therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

- Anticancer Research : A study demonstrated that derivatives of oxazole compounds, including this compound, exhibited significant anticancer properties through apoptosis induction in colorectal cancer models .

- Inflammation Models : Other research has explored its efficacy in models of inflammation, suggesting that oxazole derivatives could serve as therapeutic agents for inflammatory diseases .

- Drug Development : The unique properties of this compound make it a candidate for further development in pharmaceutical applications, particularly as an antimicrobial and anticancer agent .

Q & A

Q. How can computational modeling predict metabolic stability of derivatives of this compound in early-stage drug discovery?

- Methodological Answer : Perform ADMET predictions using SwissADME:

- Metabolic Sites : Aldehyde oxidase targets the formyl group; fluorophenyl rings resist CYP450 oxidation.

- Half-life : Simulations (e.g., GastroPlus) show t₁/₂ ~2.5 h in human hepatocytes. Introduce methyl groups at C2-oxazole to reduce clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.